Methyl 6-phenoxyhexanoate

Catalog No.
S12333392
CAS No.
92156-72-4
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-phenoxyhexanoate

CAS Number

92156-72-4

Product Name

Methyl 6-phenoxyhexanoate

IUPAC Name

methyl 6-phenoxyhexanoate

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-15-13(14)10-6-3-7-11-16-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

VFNRHALHCNQDBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOC1=CC=CC=C1

Methyl 6-phenylhexanoate is an organic compound with the molecular formula C13H18O2\text{C}_{13}\text{H}_{18}\text{O}_{2}. It is classified as an ester, formed from the reaction of 6-phenylhexanoic acid and methanol. This compound is characterized by its pleasant odor, making it valuable in the fragrance industry. Additionally, it exhibits notable chemical reactivity and stability, which contribute to its utility in various chemical synthesis processes.

, including:

  • Hydrolysis: In acidic or basic conditions, methyl 6-phenylhexanoate can be hydrolyzed back into 6-phenylhexanoic acid and methanol.
  • Reduction: The compound can be reduced to form 6-phenylhexanol using reducing agents such as lithium aluminum hydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Hydrolysis: Typically involves hydrochloric acid (HCl) or sodium hydroxide (NaOH).
  • Reduction: Conducted using lithium aluminum hydride in anhydrous ether.
  • Substitution: Various nucleophiles can be employed under suitable conditions to yield different products.

Research into the biological activities of methyl 6-phenylhexanoate indicates potential interactions with enzymes and biological systems. It has been studied for its effects on specific enzymes that hydrolyze ester bonds, potentially influencing metabolic pathways. The compound may also exhibit antimicrobial properties, although further studies are needed to fully understand its biological implications.

Methyl 6-phenylhexanoate is synthesized primarily through the esterification of 6-phenylhexanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure completion of the reaction. The general reaction can be summarized as follows:

6 phenylhexanoic acid+methanolH2SO4Methyl 6 phenylhexanoate+water\text{6 phenylhexanoic acid}+\text{methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 6 phenylhexanoate}+\text{water}

In industrial applications, continuous esterification processes may be employed to enhance efficiency and yield.

Methyl 6-phenylhexanoate has diverse applications across various fields:

  • Fragrance Industry: Its pleasant odor makes it a popular choice for perfumes and scented products.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Biological Research: Investigated for potential therapeutic uses due to its structural similarities to biologically active compounds.

The interaction studies of methyl 6-phenylhexanoate focus on its enzymatic behavior. It acts as a substrate for esterases, which hydrolyze the ester bond to release 6-phenylhexanoic acid. This released acid can then participate in various metabolic pathways, influencing cellular functions and signaling mechanisms. Ongoing research aims to elucidate its specific molecular targets and pathways within biological systems .

Methyl 6-phenylhexanoate can be compared with several similar compounds, highlighting its unique structural features:

Compound NameMolecular FormulaKey Features
Methyl benzoateC9H10O2\text{C}_{9}\text{H}_{10}\text{O}_{2}Simpler structure with no phenyl chain extension
Ethyl benzoateC9H10O2\text{C}_{9}\text{H}_{10}\text{O}_{2}Similar to methyl benzoate but with ethyl group
Methyl butyrateC5H10O2\text{C}_{5}\text{H}_{10}\text{O}_{2}Shorter carbon chain; lacks phenyl group
Ethyl acetateC4H8O2\text{C}_{4}\text{H}_{8}\text{O}_{2}Simple ester; lacks phenolic structure

Methyl 6-phenylhexanoate's unique combination of a phenyl group and a longer hexanoate chain imparts distinct physical and chemical properties compared to these simpler esters.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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